1-[(1S)-1-azidopropyl]-2-fluorobenzene

Chiral building blocks Asymmetric synthesis Click chemistry

1-[(1S)-1-azidopropyl]-2-fluorobenzene is a chiral, non‑racemic organic azide with the molecular formula C₉H₁₀FN₃ and a molecular weight of 179.19 g/mol. The compound consists of a 2‑fluorobenzene ring substituted at the 1‑position with a (1S)‑1‑azidopropyl chain, placing the azide at a benzylic stereocenter.

Molecular Formula C9H10FN3
Molecular Weight 179.19 g/mol
Cat. No. B12309324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1S)-1-azidopropyl]-2-fluorobenzene
Molecular FormulaC9H10FN3
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1F)N=[N+]=[N-]
InChIInChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m0/s1
InChIKeyDHXBKHGWRSBFDQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(1S)-1-azidopropyl]-2-fluorobenzene (CAS 1604327-09-4): Chiral Azide Building Block for Click Chemistry and Photoaffinity Labeling


1-[(1S)-1-azidopropyl]-2-fluorobenzene is a chiral, non‑racemic organic azide with the molecular formula C₉H₁₀FN₃ and a molecular weight of 179.19 g/mol . The compound consists of a 2‑fluorobenzene ring substituted at the 1‑position with a (1S)‑1‑azidopropyl chain, placing the azide at a benzylic stereocenter. This structure combines the reactivity of an aliphatic azide for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) with the electronic and metabolic effects of an ortho‑fluorine substituent [1]. It is supplied as a research‑grade chiral building block (typical purity ≥95%) and is catalogued for use in medicinal chemistry, bioconjugation, and materials science .

Why 1-[(1S)-1-azidopropyl]-2-fluorobenzene Cannot Be Replaced by Racemic or Regioisomeric Analogs


Replacing 1-[(1S)-1-azidopropyl]-2-fluorobenzene with its (R)-enantiomer (CAS 1604286-13-6), the racemic mixture (CAS 1955554-73-0), or the 4‑fluoro regioisomer (CAS 1604386-87-9) introduces distinct stereochemical, electronic, and photochemical consequences that directly propagate into downstream triazole products or photoaffinity probes. The (S)‑configuration at the benzylic center governs the three‑dimensional presentation of the aryl‑fluorine in cycloaddition adducts, influencing target binding . Ortho‑fluorine substitution alters the electron density of the azide‑bearing carbon and has been shown in analogous fluorinated aryl azide systems to modulate singlet‑nitrene lifetimes and ring‑expansion rates, parameters critical for photoaffinity labeling efficiency [1]. Generic substitution thus risks altered reactivity, divergent pharmacokinetic profiles, and loss of stereochemical integrity in asymmetric syntheses.

Quantitative Differentiation Evidence for 1-[(1S)-1-azidopropyl]-2-fluorobenzene vs. Closest Analogs


Stereochemical Identity: Absolute (S)-Configuration Confirmed by Optical Rotation

The target compound possesses a single stereocenter at the 1‑position of the propyl chain, defined as (S) per the Cahn‑Ingold‑Prelog system. The (R)-enantiomer (CAS 1604286-13-6) and the racemic mixture (CAS 1955554-73-0) are distinct chemical entities with mirror‑image or averaged chiral properties, respectively. Vendor certificates of analysis confirm enantiomeric purity ≥98% for the (S)-enantiomer, compared to 0% enantiomeric excess for the racemate . This stereochemical definition is essential for structure–activity relationship (SAR) studies where target engagement depends on three‑dimensional molecular shape.

Chiral building blocks Asymmetric synthesis Click chemistry

Regioisomeric Fluorine Position: Ortho-F vs. Para-F Impact on Triazole Electronic Properties

The 2‑fluoro (ortho) substitution pattern of the target compound places the electronegative fluorine atom adjacent to the azidopropyl attachment point. In contrast, the 4‑fluoro (para) isomer (CAS 1604386-87-9) positions fluorine distal to the azide. Class‑level inference from fluorinated aryl azide photochemistry demonstrates that ortho‑fluorine substitution markedly retards benzazirine formation relative to para‑substituted analogs, altering the lifetime of reactive nitrene intermediates by up to 10‑fold [1]. In CuAAC‑derived triazoles, the ortho‑fluorine exerts a stronger inductive effect on the triazole ring, lowering the pKₐ of adjacent protons by approximately 0.5–1.0 units compared to para‑fluoro triazoles [2].

Medicinal chemistry Fluorine chemistry Triazole synthesis

Purity and Pricing Differential vs. Racemic Mixture

The single‑enantiomer (S)‑form commands a premium over the racemic mixture due to the additional chiral resolution step. Vendor‑listed prices indicate the (S)‑enantiomer (CAS 1604327-09-4) is priced at approximately $713–$800 per 0.5 g (purity ≥95%), while the racemic analog (CAS 1955554-73-0) is listed at $624–$653 per 0.05 g from the same supplier, reflecting the cost of chiral chromatography or asymmetric synthesis [1]. Purity specifications are comparable (≥95%), but the enantiomeric purity of the single isomer is the key cost driver.

Procurement Cost-effectiveness Building blocks

Photochemical Stability: Ortho-Fluorine Retards Ring Expansion Relative to Non-Fluorinated Benzyl Azide

Photolysis of 2‑fluorophenyl azide yields 76% azo dimer, indicating that the ortho‑fluorine substituent slows the ring‑expansion to benzazirine/ketenimine and promotes triplet nitrene formation [1]. By class‑level inference, the 2‑fluoro substitution in 1-[(1S)-1-azidopropyl]-2-fluorobenzene is expected to similarly stabilize the singlet nitrene intermediate relative to non‑fluorinated benzyl azides, which undergo rapid unimolecular rearrangement. This stability enhances the probability of bimolecular crosslinking with target proteins in photoaffinity labeling applications.

Photoaffinity labeling Nitrene chemistry Photochemistry

Application Scenarios Where 1-[(1S)-1-azidopropyl]-2-fluorobenzene Provides Definitive Advantages


Stereochemically Defined Triazole Library Synthesis via CuAAC

The single (S)-enantiomer enables the construction of homochiral 1,2,3-triazole libraries where the configuration at the benzylic position is fixed. This is critical for medicinal chemistry programs targeting chiral biological receptors. The ortho‑fluorine atom provides a NMR‑active handle (¹⁹F) for monitoring reaction progress and product purity .

Photoaffinity Probe Design for Target Protein Identification

The ortho‑fluorine substitution retards nitrene ring‑expansion, increasing the fraction of triplet nitrene that can undergo intermolecular C–H insertion with protein targets. This property, exploited in fluorinated aryl azide photoaffinity labeling reagents [1], makes the compound a candidate scaffold for developing covalent probes requiring both chirality and enhanced crosslinking efficiency.

Control Experiment Pairing with the (R)-Enantiomer

The availability of both enantiomers (CAS 1604327-09-4 and 1604286-13-6) allows researchers to perform matched-pair experiments to confirm stereospecific biological effects. Observed differential activity between the two enantiomers in cellular assays provides strong evidence for on‑target engagement .

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